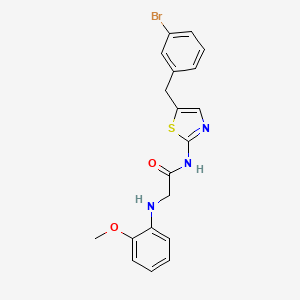
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a useful research compound. Its molecular formula is C19H18BrN3O2S and its molecular weight is 432.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound contains a thiazole ring, which is known to be essential for antimicrobial and anticancer activities
Mode of Action
The mode of action would depend on the specific biological activity of the compound. For example, if the compound has antimicrobial activity, it might inhibit a key enzyme in the microbial cell, leading to cell death. If it has anticancer activity, it might interfere with cell division or DNA replication in cancer cells .
Biochemical Pathways
Without specific information on the compound’s biological activity, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with a thiazole ring are often involved in a wide range of biochemical processes .
Result of Action
The result of the compound’s action would depend on its specific biological activity. For example, if it has antimicrobial activity, the result might be the death of microbial cells. If it has anticancer activity, the result might be the death of cancer cells or the inhibition of tumor growth .
生物活性
N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into the synthesis, biological mechanisms, and relevant case studies regarding its biological activity.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
- Bromobenzylation : The thiazole derivative is then treated with 3-bromobenzyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the bromobenzyl group.
- Amination : The final step involves coupling the intermediate with 2-methoxyaniline and chloroacetyl chloride to form the desired acetamide.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or activation of critical biological pathways, which can result in various pharmacological effects, including:
- Anticancer Activity : The compound may induce apoptosis and autophagy in cancer cells, as suggested by studies on related thiazole derivatives.
- Antimicrobial Activity : The compound may exhibit inhibitory effects on microbial growth.
Anticancer Properties
Recent studies have shown that thiazole derivatives exhibit significant anticancer activities. For instance, a related compound demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved apoptosis induction and autophagy, leading to reduced tumor growth in vivo.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6b | A375 (Melanoma) | <10 | Apoptosis & Autophagy |
| 6b | Panc-1 (Pancreatic) | <20 | Apoptosis & Autophagy |
| 6b | K562 (CML) | <15 | Apoptosis & Autophagy |
Antimicrobial Effects
The antimicrobial activity of thiazole derivatives has also been investigated. In studies assessing their efficacy against Gram-positive and Gram-negative bacteria, certain compounds exhibited promising results.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Bacillus subtilis | 32 |
| 1 | Escherichia coli | 64 |
| 1 | Pichia pastoris | 128 |
Case Studies
- In Vitro Studies : A study reported that a structurally similar thiazole compound exhibited significant cytotoxicity against resistant cancer cell lines, highlighting its potential as a lead compound for drug development.
- In Vivo Studies : Animal models demonstrated that thiazole derivatives could significantly reduce tumor size when administered at therapeutic doses, supporting their potential for clinical application.
特性
IUPAC Name |
N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-17-8-3-2-7-16(17)21-12-18(24)23-19-22-11-15(26-19)10-13-5-4-6-14(20)9-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQODRRBEBGGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














